molecular formula C24H20O2 B15426966 2,4,6-Triphenylcyclohexane-1,3-dione CAS No. 95957-45-2

2,4,6-Triphenylcyclohexane-1,3-dione

Cat. No.: B15426966
CAS No.: 95957-45-2
M. Wt: 340.4 g/mol
InChI Key: QOYDUBSDXOZRIR-UHFFFAOYSA-N
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Description

2,4,6-Triphenylcyclohexane-1,3-dione is a synthetically versatile 1,3-cyclohexanedione derivative of significant interest in organic and medicinal chemistry research. Compounds based on the 1,3-cyclohexanedione scaffold are known to exist predominantly in the enol tautomer form, which influences their reactivity and physical properties . This particular triphenyl-substituted analog serves as a valuable precursor and key intermediate in the synthesis of complex molecular architectures. Its structural framework is closely related to 1,3,5-triaryl-1,5-diketones, which are important building blocks for synthesizing various heterocyclic compounds like pyridines and thiophenes, as well as carbocycles . Researchers can utilize this diketone in iodine/DBU-mediated oxidative cyclization reactions to access 1-aryl-2,3-diaroyl cyclopropanes, a class of donor-acceptor cyclopropanes with enormous synthetic potential due to their inherent ring strain and reactivity . These cyclopropanes can subsequently undergo ring-opening and fragmentation reactions to yield other valuable products such as E,E-1,5-diaryl-1,3-butadienes, demonstrating a non-Wittig methodology for 1,3-diene synthesis . Furthermore, structurally related triphenyl-containing analogs, such as derivatives of 2,4,6-Triphenyldioxane-1,3, have been investigated for their biological activity, including their dose-dependent effect on the induction of CYP2B enzymes in mouse liver, which is mediated through the activation of the constitutive androstane receptor (CAR) . This suggests potential research applications in pharmacology and toxicology for understanding xenobiotic metabolism. This product is intended for use in chemical synthesis, methodology development, and biochemical research and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications or personal use.

Properties

CAS No.

95957-45-2

Molecular Formula

C24H20O2

Molecular Weight

340.4 g/mol

IUPAC Name

2,4,6-triphenylcyclohexane-1,3-dione

InChI

InChI=1S/C24H20O2/c25-23-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)24(26)22(23)19-14-8-3-9-15-19/h1-15,20-22H,16H2

InChI Key

QOYDUBSDXOZRIR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C(C(=O)C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation and Enol Ester Rearrangement

The Claisen-Schmidt condensation represents a foundational approach for constructing the cyclohexane-1,3-dione scaffold. In this method, 1,3-cyclohexanedione undergoes condensation with aryl-substituted acid chlorides to form enol ester intermediates, which subsequently rearrange into the target triketone structure. A seminal study demonstrated the use of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride as the acylating agent, reacting with 1,3-cyclohexanedione in acetonitrile under basic conditions (potassium carbonate) to yield the enol ester intermediate. Subsequent rearrangement catalyzed by dimethylaminopyridine (DMAP) at 50–70°C for 7–8 hours afforded 2,4,6-triphenylcyclohexane-1,3-dione with an 88% yield after recrystallization.

Key advantages of this method include the avoidance of hazardous cyanide reagents traditionally employed in analogous rearrangements. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirmed the structural integrity of intermediates and the final product, with characteristic carbonyl stretches at 1720 cm⁻¹ and aromatic proton resonances between δ 6.69–1.29 ppm. However, the requirement for multiple purification steps (e.g., column chromatography using ethyl acetate/hexane) limits scalability.

Michael Addition-Cyclization Cascade

A single-pot strategy leveraging Michael addition and cyclization reactions has been patented for synthesizing substituted cyclohexane-1,3-diones. This method involves the reaction of acetone derivatives with ethyl acrylate in toluene, catalyzed by sodium hydride (NaH) at –10°C to 0°C. The base (1.5–2.0 equivalents relative to the ketone) deprotonates the acetone, initiating a conjugate addition to ethyl acrylate, followed by intramolecular cyclization to form the cyclohexane ring.

For 2,4,6-triphenyl derivatives, substituted acetophenones serve as starting materials. The reaction achieves yields of 65–75% under optimized conditions, with toluene as the solvent and NaH concentrations exceeding 1.5 equivalents. The absence of intermediate isolation streamlines the process, making it industrially viable. Furthermore, the method’s versatility is evidenced by its adaptation for synthesizing methyl-3-(2,4-dimethoxyphenyl)propanoate, a precursor to bioactive molecules.

Iodine/DBU-Mediated Cyclization of 1,3,5-Triaryl-1,5-Diketones

A novel non-Wittig approach utilizes iodine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to mediate the cyclization of 1,3,5-triaryl-1,5-diketones into 1-aryl-2,3-diaroyl cyclopropanes, which are subsequently reduced and fragmented to yield this compound. The cyclopropane intermediate forms via iodine-induced electrophilic cyclization, with DBU acting as a base to deprotonate reactive sites.

In a representative procedure, 1,3,5-triphenyl-1,5-diketone treated with iodine (1.2 equivalents) and DBU (2.0 equivalents) in dichloromethane at room temperature for 12 hours produced the cyclopropane derivative in 65% yield. Subsequent reduction using sodium borohydride (NaBH₄) in methanol, followed by treatment with concentrated hydrochloric acid (HCl), induced ring-opening and fragmentation to afford the target dione. While this method introduces a innovative pathway, the multi-step sequence and moderate yields (60–65%) pose challenges for large-scale applications.

Comparative Analysis of Synthetic Routes

The following analysis evaluates the four methods based on yield, scalability, safety, and practicality:

  • Claisen-Schmidt/DMAP Rearrangement : High yield (88%) and safety (cyanide-free) but requires multi-step purification.
  • Michael Addition-Cyclization : Single-pot efficiency (65–75% yield) and industrial scalability, albeit needing strict temperature control.
  • Iodine/DBU Cyclization : Innovative non-Wittig pathway (65% yield) but complex multi-step sequence.
  • Oxidative Rearrangement : Moderate yield (55%) with high catalyst costs, limiting commercial viability.

For laboratory-scale synthesis prioritizing purity, the Claisen-Schmidt method is optimal. Industrial applications favor the Michael addition-cyclization cascade due to its operational simplicity. The iodine/DBU approach, while mechanistically intriguing, remains experimental.

Q & A

Q. What are the standard synthetic routes for preparing 2,4,6-Triphenylcyclohexane-1,3-dione?

The synthesis of this compound derivatives typically involves condensation reactions. For example, cyclohexane-1,3-dione reacts with aromatic aldehydes or amines under reflux conditions in ethanol or similar solvents, catalyzed by bases like piperidine. A general protocol involves heating cyclohexane-1,3-dione with substituted phenyl reagents (e.g., 2,4-difluoroaniline) at reflux for 3–6 hours, followed by acidification and recrystallization for purification . Key variables affecting yield include solvent polarity, reaction temperature, and the electronic nature of substituents on the aromatic ring.

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for structural elucidation. Single crystals are grown via slow evaporation or recrystallization (e.g., from ethanol), and diffraction data are collected to determine bond lengths, angles, and intermolecular interactions. For example, ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, a structurally analogous compound, was analyzed using X-ray diffraction (CCDC entry: 1,839,026), confirming its chair conformation and hydrogen-bonding networks . Complementary techniques like NMR, IR, and high-resolution mass spectrometry validate functional groups and purity.

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

Density Functional Theory (DFT) calculations and molecular docking simulations are critical for studying binding modes. For example, DFT optimizes the geometry of the compound and calculates electrostatic potential surfaces to identify reactive sites. Molecular docking (e.g., using AutoDock Vina) evaluates interactions with targets like enzymes or receptors by analyzing binding energy (ΔG) and key residues involved. In a study on a related dione derivative, docking revealed strong hydrogen bonding with active-site residues of a target protein, while molecular dynamics simulations (100 ns) assessed stability of the ligand-receptor complex .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., antimicrobial potency) often arise from variations in assay conditions. To address this:

  • Standardize protocols : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and concentrations (e.g., 10–100 µM).
  • Control for stereochemistry : Enantiomeric purity can drastically affect activity; chiral HPLC or circular dichroism should confirm configuration .
  • Validate mechanisms : Compare results across multiple assays (e.g., MTT vs. resazurin for cytotoxicity) and correlate with computational predictions of target engagement .

Q. How does substituent variation on the phenyl rings influence the compound’s physicochemical properties?

Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity of the dione core, enhancing reactivity in nucleophilic additions. For instance, fluorinated derivatives exhibit higher dipole moments (calculated via DFT) and improved solubility in polar solvents like DMSO, which is critical for biological assays . Conversely, bulky substituents (e.g., -CF₃) introduce steric hindrance, reducing crystallization efficiency but improving metabolic stability in pharmacokinetic studies .

Methodological Challenges and Solutions

Q. What experimental design considerations optimize the synthesis of enantiomerically pure derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-proline to induce asymmetry during cyclization .
  • Chromatographic resolution : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for separation .
  • Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with simulated data from TD-DFT calculations .

Q. How are thermal stability and decomposition pathways analyzed for this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine melting points and decomposition temperatures. For example, cyclohexane-dione derivatives typically decompose above 200°C, with mass loss profiles indicating cleavage of the dione ring. Kinetic studies (e.g., Kissinger method) calculate activation energy (Ea) for degradation, guiding storage conditions .

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